Shaker B inactivating peptide

Description

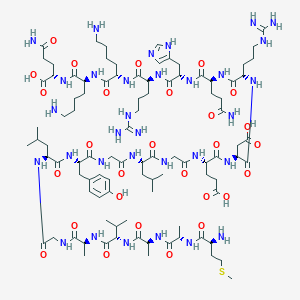

Structure

2D Structure

Properties

CAS No. |

144119-58-4 |

|---|---|

Molecular Formula |

C95H158N32O28S |

Molecular Weight |

2228.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H158N32O28S/c1-47(2)37-64(116-73(133)45-110-82(143)66(39-53-21-23-55(128)24-22-53)124-89(150)65(38-48(3)4)117-72(132)43-108-77(138)50(7)114-92(153)76(49(5)6)127-79(140)52(9)112-78(139)51(8)113-80(141)56(98)31-36-156-10)81(142)109-44-71(131)115-61(27-30-74(134)135)87(148)126-68(41-75(136)137)91(152)121-60(20-16-35-107-95(103)104)85(146)122-62(25-28-69(99)129)88(149)125-67(40-54-42-105-46-111-54)90(151)120-59(19-15-34-106-94(101)102)84(145)118-57(17-11-13-32-96)83(144)119-58(18-12-14-33-97)86(147)123-63(93(154)155)26-29-70(100)130/h21-24,42,46-52,56-68,76,128H,11-20,25-41,43-45,96-98H2,1-10H3,(H2,99,129)(H2,100,130)(H,105,111)(H,108,138)(H,109,142)(H,110,143)(H,112,139)(H,113,141)(H,114,153)(H,115,131)(H,116,133)(H,117,132)(H,118,145)(H,119,144)(H,120,151)(H,121,152)(H,122,146)(H,123,147)(H,124,150)(H,125,149)(H,126,148)(H,127,140)(H,134,135)(H,136,137)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t50-,51-,52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1 |

InChI Key |

MQEZYILIHCJHNV-GUJIBKTASA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N |

Other CAS No. |

144119-58-4 |

sequence |

MAAVAGLYGLGEDRQHRKKQ |

Synonyms |

all peptide BP potassium channel inactivating peptide Shaker B ball peptide Shaker B inactivating peptide ShB inactivating peptide (BP) |

Origin of Product |

United States |

Molecular Mechanisms of Shaker B Inactivating Peptide Action

Dynamic Interactions with the Ion Channel Pore

The interaction of the Shaker B inactivating peptide with the ion channel pore is a dynamic process that leads to the cessation of ion flow. This involves the peptide entering the inner vestibule of the channel and physically blocking the permeation pathway. biorxiv.orgresearchgate.net

Pore Occlusion and Open Channel Blockade

The primary mechanism of action for the this compound is the physical blockage of the open channel pore. nih.govcapes.gov.br Following channel activation in response to membrane depolarization, the positively charged N-terminal "ball" domain of the peptide, tethered to the main channel protein by a flexible "chain," swings into the intracellular mouth of the pore. uchile.clahajournals.org This binding event obstructs the passage of potassium ions, leading to rapid channel inactivation. researchgate.netnih.gov

This "open channel blockade" model is supported by several lines of evidence. For instance, the peptide can only bind to and block the channel when it is in the open, conducting state. physiology.org Furthermore, the blocking action of the peptide can be competed off by internal pore-blocking agents like tetraethylammonium (B1195904) (TEA), suggesting a common binding site within the pore. nih.gov The rate of this block is also influenced by the transmembrane voltage and the flux of potassium ions, further indicating that the peptide directly occludes the conduction pathway. rupress.org

Studies using synthetic peptides corresponding to the N-terminal region of the Shaker B channel have demonstrated their ability to induce inactivation in channels where this domain has been genetically removed. rupress.org These synthetic peptides can produce both short and long-lived blocking events, with the short blocks attributed to binding within the pore. nih.gov The conformation of the peptide upon binding is thought to be a β-hairpin structure, which is stabilized by the hydrophobic environment of the inner pore. researchgate.netnih.gov

Allosteric Modulation of Channel Gating by the Peptide

Beyond simple pore plugging, the this compound can also allosterically modulate the gating of the ion channel. The binding of the inactivation peptide to the open pore can stabilize the open state of the channel, thereby inhibiting the closure of the activation gate. rupress.org This is evidenced by the observation that the presence of the inactivation peptide slows the deactivation of the channel upon repolarization. rupress.orgrupress.org

This allosteric effect is thought to be a consequence of the physical presence of the peptide in the pore, which sterically hinders the conformational changes required for the channel to close. rupress.org This interaction can also influence other gating processes, such as C-type inactivation, which is a slower form of inactivation involving conformational changes at the outer mouth of the pore. ahajournals.org The binding of the N-terminal peptide can promote C-type inactivation by "freezing" the channel in a fully activated conformation that is more susceptible to this slower inactivation process. ahajournals.org

Furthermore, the interaction between the peptide and the channel can lead to a functional uncoupling of channel gating, where the cooperative gating of the channel subunits is disrupted. csic.es This suggests that the binding of the peptide does more than just block the pore; it actively influences the gating machinery of the channel.

Determinants of Peptide-Channel Binding Affinity

The affinity of the this compound for the ion channel is a crucial factor in determining the rate and extent of inactivation. This binding affinity is governed by a combination of electrostatic and hydrophobic interactions between the peptide and the channel's inner vestibule. nih.govrupress.org

Role of Electrostatic Interactions

Electrostatic interactions play a significant role in the initial attraction and binding of the positively charged this compound to the negatively charged inner vestibule of the potassium channel. uchile.clnih.gov The C-terminal portion of the peptide contains a cluster of positively charged amino acid residues, which are drawn to negatively charged residues lining the entrance to the channel pore. rupress.orgnih.gov

Contribution of Hydrophobic Interactions

Once the peptide is in proximity to the pore, hydrophobic interactions become critical for stabilizing its position within the inner vestibule and for the actual pore occlusion. nih.govrupress.org The N-terminal region of the this compound is rich in hydrophobic amino acids. biorxiv.orgrupress.org This hydrophobic "tip" of the peptide inserts into a complementary hydrophobic pocket within the channel's inner cavity, which is lined by hydrophobic residues from the transmembrane helices. researchgate.netrupress.org

Mutational studies have demonstrated a clear correlation between the hydrophobicity of the peptide's N-terminus and the stability of the block, which is reflected in the dissociation rate. rupress.orgrupress.org Increasing the hydrophobicity of this region leads to longer blocking times, while substitutions with charged or less hydrophobic residues disrupt binding and reduce the effectiveness of the block. rupress.orgsemanticscholar.org These hydrophobic interactions are essential for the final, stable occlusion of the pore that underlies rapid inactivation. rupress.orgrupress.org

Table 1: Key Amino Acid Residues and Their Roles in this compound Action

| Residue(s) in Peptide/Channel | Interaction Type | Functional Consequence | Reference(s) |

| Peptide: C-terminal positively charged residues (e.g., Lys, Arg) | Electrostatic | Increases association rate (kon) and binding affinity. | nih.govrupress.org |

| Channel: Negatively charged residues in the inner vestibule | Electrostatic | Attracts the positively charged peptide to the pore entrance. | uchile.clnih.gov |

| Peptide: N-terminal hydrophobic residues (e.g., Leu, Val) | Hydrophobic | Stabilizes the bound peptide in the pore, affecting the dissociation rate (koff). | rupress.orgrupress.org |

| Channel: Hydrophobic residues lining the inner cavity | Hydrophobic | Forms a binding pocket for the hydrophobic tip of the peptide. | researchgate.netrupress.org |

| Peptide: Leucine-7 (L7) | Hydrophobic | Crucial for stabilizing the bound state; mutation to a charged residue (e.g., L7E) disrupts inactivation. | semanticscholar.org |

Structural and Conformational Dynamics of the Shaker B Inactivating Peptide

Peptide Conformation and Structural Transitions

The conformation of the Shaker B inactivating peptide is not static; it undergoes significant structural changes as it moves from the aqueous cytoplasm to the hydrophobic environment of the cell membrane and the channel pore. These transitions are crucial for its function.

When the this compound interacts with anionic phospholipid vesicles, which serve as a model for the cell membrane, it exhibits a strong propensity to adopt a highly stable β-structure. nih.govnih.gov This induced structure is an intramolecular β-hairpin. nih.govacs.org This conformational change is significant because the putative binding site for the peptide at the inner mouth of the channel is thought to consist of a ring of anionic residues and a hydrophobic pocket, which the anionic lipid vesicles are intended to mimic. nih.gov The formation of the β-hairpin is believed to be a critical step for the peptide to effectively inactivate the channel. nih.govnih.gov Studies using Fourier transform infrared spectroscopy (FTIR) have confirmed that the peptide adopts this β-sheet conformation when interacting with anionic lipid micelles.

Models suggest that the peptide folds near the Glycine-6 residue to form a long β-hairpin. nih.gov This folding allows for an internal cancellation of net charges within the first 16 amino acids. nih.gov The positively charged C-terminal portion of the peptide is then thought to lie parallel to the anionic membrane surface, facilitating electrostatic interactions. nih.gov The importance of this structure is highlighted by the fact that a non-inactivating mutant of the peptide, ShB-L7E, shows a greatly reduced ability to form a β-structure. nih.gov Furthermore, substituting Tyrosine-8 with its D-stereoisomer, a known disruptor of secondary structures, results in a peptide that fails to induce rapid inactivation and loses its ability to form a β-hairpin in the presence of anionic vesicles. nih.govacs.org

Fluorescence studies have demonstrated that when the this compound is inserted into the hydrophobic environment of a vesicle bilayer, it exists in a monomeric form. nih.gov This finding is crucial because it confirms that the observed β-structure must be an intramolecular formation, specifically a β-hairpin, rather than an intermolecular β-sheet. nih.gov The peptide's ability to insert into the hydrophobic core of the membrane is a key aspect of its interaction with the channel. Time-resolved fluorescence anisotropy measurements show that the peptide diffuses in a viscous and anisotropic medium, consistent with the aliphatic region of a lipid bilayer. umh.es This deep insertion is supported by differential quenching experiments using lipophilic spin-labeled probes. umh.es In contrast, non-inactivating mutants like ShB-L7E remain near the membrane surface. umh.es The insertion into this hydrophobic environment is thought to be a prerequisite for the peptide to reach its binding site within the channel pore.

Mapping of the Peptide-Channel Binding Epitope

The interaction between the this compound and the channel is a highly specific process, involving key residues on both the peptide and the channel protein. Identifying these residues has been a central focus of research in understanding the mechanism of N-type inactivation.

The this compound has distinct domains that contribute to its binding and inactivation function. The N-terminal region is notably hydrophobic, while the C-terminal region carries a net positive charge. rupress.org Both regions are critical for its interaction with the channel.

Mutational studies have been instrumental in identifying the specific amino acid residues that are key to the peptide's function. The hydrophobic N-terminal domain is believed to enter the cytosolic cavity of the channel and is stabilized by hydrophobic interactions with residues lining the cavity. rupress.org The importance of the hydrophobicity of this region is demonstrated by experiments where increasing the hydrophobicity of the N-terminal residues leads to longer blocking times. uchile.cl Conversely, decreasing the hydrophobicity, for instance by replacing alanine (B10760859) residues at positions 3 and 5 with glutamine, results in a less effective peptide. rupress.org

The C-terminal region of the peptide, with its net positive charge, is thought to engage in initial electrostatic interactions with negatively charged residues near the channel's pore. rupress.orguchile.cl Increasing the net positive charge of the peptide has been shown to increase its affinity and association rate with the channel. uchile.cl Specific residues within the C-terminal region, such as the cluster of basic residues, are crucial for this electrostatic attraction. nih.gov

A pivotal residue in the peptide is Tyrosine-8 (Tyr8). Substitution of Tyr8 with its D-stereoisomer completely abolishes the peptide's ability to induce fast inactivation. nih.govacs.org This is attributed to the disruption of the β-hairpin structure essential for binding. nih.govacs.org Furthermore, phosphorylation of Tyr8 also renders the peptide non-inactivating, mimicking the effect of the L7E mutation. nih.gov

Table 1: Effects of Mutations in the this compound on Channel Blockade This table is interactive. You can sort the data by clicking on the column headers.

| Peptide Mutant | Position of Mutation | Type of Mutation | Effect on Inactivation | Reference |

|---|---|---|---|---|

| ShB-L7E | 7 | Leucine to Glutamic Acid | Non-inactivating | nih.gov |

| ShB-Y8D | 8 | Tyrosine to D-Tyrosine | Non-inactivating | nih.govacs.org |

| Phospho-Y8 | 8 | Tyrosine phosphorylation | Non-inactivating | nih.gov |

| A3Q, A5Q | 3 and 5 | Alanine to Glutamine | Reduced hydrophobicity and effectiveness | rupress.org |

| Increased positive charge | C-terminus | Addition of positive charges | Increased affinity and association rate | uchile.cl |

The receptor site for the this compound is located at the intracellular mouth of the channel. This site is composed of a hydrophobic vestibule within the inner pore, which is preceded by a region with a negative surface potential. umh.esrupress.org

A key structural element of the receptor site is the S4-S5 linker, a cytoplasmic loop connecting the S4 and S5 transmembrane segments. physiology.org Mutational analysis of the Shaker channel has identified several amino acid residues within this loop that are critical for the binding of the inactivation peptide. physiology.org In the mSlo channel, a calcium-dependent potassium channel that can be blocked by the Shaker peptide, mutating the equivalent residues in the S4-S5 loop alters the channel's susceptibility to peptide block. physiology.org

The inner vestibule of the channel is lined with predominantly hydrophobic residues, which form a contact surface for the hydrophobic N-terminus of the peptide. uchile.clresearchgate.net The existence of this hydrophobic pocket is supported by the observation that increasing the hydrophobicity of the peptide enhances its binding. uchile.cl Furthermore, the presence of negative charges in or near the peptide receptor is indicated by the increased affinity of more positively charged peptide variants. uchile.cl These negative charges are thought to steer the positively charged C-terminus of the peptide towards the pore. rupress.org

Table 2: Key Regions and Residues of the Shaker Channel Involved in Peptide Binding This table is interactive. You can sort the data by clicking on the column headers.

| Channel Region | Key Residues/Features | Interaction with Peptide | Reference |

|---|---|---|---|

| S4-S5 Linker | Specific amino acid residues | Forms part of the peptide receptor site | physiology.org |

| Inner Vestibule | Hydrophobic lining | Interacts with the hydrophobic N-terminus of the peptide | uchile.clresearchgate.net |

Conformational Flexibility and Mobility within the Channel Environment

The this compound is not a rigid structure, and its conformational flexibility is essential for its function. Structural studies suggest that the N-terminal inactivation domain needs to be flexible or even intrinsically disordered to reach its receptor site within the channel's cavity. pnas.org This flexibility allows the "ball" to navigate the "chain" and find its binding site.

Once bound, the peptide is not static. Time-resolved fluorescence anisotropy studies have revealed the rotational dynamics of the peptide when embedded in a membrane. These studies show a short rotational correlation time, indicating local mobility of residues like tyrosine, and a longer correlation time that reflects the diffusion of the entire peptide within the viscous lipid bilayer. umh.es

Molecular dynamics simulations and NMR spectroscopy have been employed to study the dynamics of the peptide. nih.govnih.gov These techniques provide insights into the conformational changes and mobility of the peptide as it interacts with the membrane and the channel. Solid-state NMR, in particular, has been used to study the structure and topology of the membrane-bound peptide, revealing the interplay of intra- and intermolecular interactions that stabilize its supramolecular structure. nih.gov The inherent flexibility of the peptide is a key feature that allows it to transition between different conformational states, a process that is fundamental to its role in regulating channel activity. mdpi.com

Advanced Biophysical Investigations of Shaker B Inactivating Peptide

Spectroscopic Approaches for Peptide-Membrane and Peptide-Protein Interactions

Spectroscopic methods have been instrumental in defining the conformational dynamics of the Shaker B inactivating peptide, particularly as it transitions from a soluble state to interacting with lipid membranes and the channel protein itself. These environments are thought to mimic the entrance to the channel's inner vestibule. bioengineer.orgtandfonline.com

Fluorescence spectroscopy has provided significant insights into the peptide's structure and its affinity for membranes. Studies utilizing the intrinsic fluorescence of the single tyrosine residue (Tyr8) within the peptide, as well as fluorophore-labeled peptides, have revealed that the Shaker B peptide has a high affinity for anionic phospholipid vesicles. bioengineer.orgtandfonline.com These vesicles serve as a model for the negatively charged inner mouth of the channel. tandfonline.com

Upon binding to these anionic membranes, the peptide undergoes a significant conformational change, adopting a strongly hydrogen-bonded β-structure. bioengineer.orgnih.gov Fluorescence studies have demonstrated that the vesicle-inserted peptide is monomeric, which indicates that the observed β-structure is an intramolecular β-hairpin. bioengineer.orgresearchgate.net This structure is formed with a fold near the glycine (B1666218) at position 6 (G6). bioengineer.orgresearchgate.net Further investigations using differential quenching by lipophilic spin-labeled probes and fluorescence energy transfer have confirmed that the peptide inserts deeply into the membrane's hydrophobic core. tandfonline.com This is in contrast to non-inactivating mutants like ShB-L7E, which remain nearer to the membrane surface. tandfonline.com

The rotational mobility of the peptide's tyrosine residue, when embedded in the membrane, has been examined through time-resolved fluorescence anisotropy. The data show two distinct rotational correlation times: a short time reflecting local tyrosine mobility and a longer time indicating that the peptide diffuses in a viscous, anisotropic environment consistent with the lipid bilayer's aliphatic region. tandfonline.com This supports the model of the peptide inserting as a monomeric β-hairpin. tandfonline.com

Table 1: Fluorescence Spectroscopy Findings on this compound-Membrane Interaction

| Parameter Studied | Technique | Key Finding | Reference |

| Membrane Affinity | Partition Coefficients (from steady-state anisotropy) | High affinity for anionic vesicles. | tandfonline.com |

| Secondary Structure | Fourier Transform IR Spectroscopy, Steady-state Fluorescence | Adopts an intramolecular β-hairpin structure upon membrane binding. | bioengineer.orgtandfonline.com |

| Insertion Depth | Differential Quenching, Fluorescence Energy Transfer | Inserts deeply into the hydrophobic membrane core. | tandfonline.com |

| Oligomeric State | Steady-state Fluorescence | Inserts into the membrane as a monomer. | bioengineer.orgresearchgate.net |

| Rotational Dynamics | Time-resolved Fluorescence Anisotropy | Diffuses in a viscous, anisotropic medium, consistent with a membrane-embedded β-hairpin. | tandfonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the peptide's structure in different environments. In an aqueous solution, NMR data indicate that the Shaker B peptide (specifically a 22-amino acid version, Sh-P22) does not adopt a unique, compactly folded structure, although it does exhibit a non-random conformation. researchgate.net

More detailed structural information has been obtained by studying the peptide in the presence of membrane mimetics or channel proteins. Saturation transfer difference (STD) NMR methods were used to map the molecular interactions between the Shaker B peptide and the prokaryotic KcsA potassium channel, a surrogate for eukaryotic Kv channels. nih.gov These experiments identified the specific amino acid residues of the peptide that are in close contact with the channel. The strongest interactions were observed for the ortho and meta protons of Tyr8, the methyl protons of Val4, Leu7, and Leu10, the C4H in the imidazole (B134444) ring of His16, and the side-chain amine protons of Lys18 and Lys19. nih.gov

Electrophysiological Characterization of Peptide Effects

Electrophysiological studies, primarily using patch-clamp techniques, have been essential for characterizing the functional consequences of the this compound's interaction with potassium channels. These studies have detailed how the peptide modulates channel gating kinetics and have quantified the voltage and concentration dependence of the channel block.

When applied to the cytoplasmic side of Shaker channels that have had their own N-terminal inactivation domain removed (e.g., ShB Δ6-46), the synthetic Shaker B peptide restores rapid, N-type inactivation. portlandpress.comnih.gov The peptide acts as an open-channel blocker, physically occluding the pore and thus terminating ion flow within milliseconds of channel opening. bioengineer.orgmdpi.com

The kinetics of this process are sensitive to various factors. The association rate constant (k_on) for the peptide block is highly dependent on temperature, with a Q10 value of approximately 5.0, suggesting that higher temperatures may increase the proportion of time the peptide or the channel is in the correct conformation for binding. portlandpress.comnih.gov In contrast, the dissociation rate (k_off) is relatively insensitive to temperature (Q10 ≈ 1.1). portlandpress.comnih.gov Experiments in which the endogenous "ball" peptides were gradually removed by enzymatic action showed that inactivation slows down in a manner consistent with each of the four subunits of the channel possessing an inactivation peptide that can independently block the pore. nih.gov

Recent studies using voltage-clamp fluorometry have tracked the movement of the inactivation peptide in real-time. mdpi.com This work suggests that N-type inactivation is a biphasic process, involving an initial release of the peptide from a resting position, followed by its diffusion to and blocking of the open pore. mdpi.com

The blocking action of the this compound is both voltage and concentration-dependent. The block of Ca2+-activated K+ (maxi KCa) channels by the peptide is more pronounced at more positive membrane potentials. nih.govnih.gov The recovery from block also exhibits voltage dependence, with one of the two identified blocked states being very unstable at negative potentials like -120 mV. portlandpress.comnih.gov

The rate of block is directly influenced by the peptide concentration. Furthermore, the affinity of the peptide for the channel is strongly affected by electrostatic interactions. Increasing the net positive charge of the peptide or decreasing the ionic strength of the intracellular solution enhances both the affinity and the association rate of the block. portlandpress.comnih.gov This suggests that long-range electrostatic forces help guide the positively charged C-terminal end of the peptide towards the negatively charged inner vestibule of the channel, a rate-limiting step in the inactivation process. portlandpress.comnih.gov The dissociation rates, however, are largely insensitive to ionic strength. portlandpress.comnih.gov

Table 2: Kinetic and Dependency Parameters of Shaker B Peptide Block

| Parameter | Condition/Factor | Effect | Reference |

| Association Rate (k_on) | Increasing Temperature | Increases (Q10 ≈ 5.0) | portlandpress.comnih.gov |

| Increasing Ionic Strength | Decreases | portlandpress.comnih.gov | |

| Increasing Peptide Positive Charge | Increases | nih.gov | |

| Dissociation Rate (k_off) | Temperature | Relatively Insensitive (Q10 ≈ 1.1) | portlandpress.comnih.gov |

| Ionic Strength | Insensitive | portlandpress.comnih.gov | |

| Block Affinity | Increasing Peptide Positive Charge | Increases | nih.gov |

| Decreasing Ionic Strength | Increases | nih.gov | |

| Membrane Voltage | Block is voltage-dependent; recovery is faster at negative potentials. | portlandpress.comnih.govnih.gov |

Cryo-Electron Microscopy and X-ray Crystallography Insights into Inactivated States

For decades, a high-resolution structure of the Shaker B "ball" peptide in complex with its channel receptor remained elusive due to the transient and flexible nature of the interaction. While X-ray crystallography has been invaluable for determining the structures of many ion channels, obtaining crystals of this specific inactivated complex has proven difficult. nih.gov

However, recent breakthroughs in cryo-electron microscopy (cryo-EM) have successfully provided a near-atomic visualization of the N-type-inactivated state of the Shaker Kv channel. bioengineer.orgresearchgate.net These cryo-EM structures capture the N-terminal inactivation peptide physically occluding the intracellular entrance to the channel's pore. researchgate.net

The cryo-EM maps and derived models reveal specific points of contact between the peptide and the pore-lining S6 helices of the channel. researchgate.net Key interactions are observed between hydrophobic residues in the "ball" domain and the channel's inner vestibule. Specifically, Leu7 of the peptide is shown to interact with Pro475 and Val478 on the S6 helix. researchgate.net Additionally, Tyr8 of the peptide makes contact with Asn482 and His486, also on the S6 helix. researchgate.net These detailed structural views confirm the long-held "plug" or "ball-and-chain" hypothesis and provide a precise molecular blueprint of the fast N-type inactivated state. bioengineer.orgresearchgate.net

Mutational Analysis and Peptide Engineering in Shaker B Inactivation Research

Site-Directed Mutagenesis of the Inactivating Peptide

Site-directed mutagenesis has been a pivotal tool in elucidating the structure-function relationship of the Shaker B inactivating peptide. By systematically altering the amino acid sequence, researchers have been able to pinpoint residues that are critical for its inactivation function and to characterize the properties of non-functional peptide variants.

The N-terminal region of the Shaker B protein, often referred to as the "ball" or "inactivation" peptide, is responsible for the rapid N-type inactivation of the channel. Early studies established that the first 20 amino acids of the Shaker B N-terminus are sufficient to confer inactivation. echinobase.org This region contains a hydrophobic core followed by a more hydrophilic segment, both of which are essential for proper function.

Subsequent detailed mutational analyses, including alanine-scanning mutagenesis, have identified specific residues within this 20-amino-acid domain that are critical for binding to the channel's inner pore and causing inactivation. The hydrophobic N-terminal portion of the peptide is thought to interact with hydrophobic residues lining the pore of the channel. biorxiv.org Saturation transfer difference (STD) NMR studies have mapped the molecular interactions between the inactivating peptide and the channel. These studies revealed that the binding involves the ortho and meta protons of Tyrosine at position 8 (Tyr8), the C4H in the imidazole (B134444) ring of Histidine at position 16 (His16), the methyl protons of Valine at position 4 (Val4), Leucine at position 7 (Leu7), and Leucine at position 10 (Leu10), and the side chain amine protons of one or both Lysine residues at positions 18 and 19 (Lys18 and Lys19). nih.govresearchgate.net

The following table summarizes key residues and their roles in the inactivation process.

| Residue Position | Amino Acid | Role in Inactivation |

| 4 | Valine (Val) | Contributes to the hydrophobic core; involved in binding to the channel. |

| 7 | Leucine (Leu) | Critical for adopting the correct conformation for inactivation. |

| 8 | Tyrosine (Tyr) | A key residue for binding to the receptor site; its aromatic ring is crucial. |

| 10 | Leucine (Leu) | Contributes to the hydrophobic interactions with the channel pore. |

| 16 | Histidine (His) | Involved in the binding interaction with the channel. |

| 18 & 19 | Lysine (Lys) | Positively charged residues that likely interact with negatively charged residues on the channel. |

The functional importance of specific residues is further highlighted by the analysis of non-inactivating peptide mutants. A well-studied example is the ShB-L7E mutant, where the Leucine at position 7 is replaced by a negatively charged Glutamate. This single amino acid substitution results in a peptide that is unable to cause rapid inactivation. nih.gov Biophysical studies have shown that while the wild-type Shaker B peptide has a strong tendency to adopt a β-hairpin structure, particularly in a hydrophobic environment, the non-inactivating ShB-L7E mutant remains in a predominantly non-ordered conformation. nih.govresearchgate.netnih.gov This suggests that the adoption of a specific secondary structure is a prerequisite for the peptide to bind effectively and inactivate the channel.

Another example of a non-inactivating mutant is the substitution of Tyrosine at position 8 with its stereoisomer, D-Tyrosine. nih.gov This modification, which disrupts the peptide's ability to form a structured conformation upon binding to the channel, completely abolishes its inactivating function. nih.gov Peptides with sequences derived from non-inactivating mutants fail to restore inactivation when applied to channels lacking the inactivation domain. echinobase.orgresearchgate.net

The table below outlines key non-inactivating mutants and the reasons for their loss of function.

| Mutant | Substitution | Consequence |

| ShB-L7E | Leucine 7 to Glutamate | Fails to adopt the necessary β-hairpin structure for inactivation. |

| Y8D-Tyr | Tyrosine 8 to D-Tyrosine | Prevents the peptide from adopting a structured conformation upon channel binding. |

Design and Application of Synthetic Shaker B Peptides

The knowledge gained from mutational studies has enabled the design and application of synthetic peptides for further investigation of the Shaker B inactivation mechanism. These synthetic peptides have been instrumental in confirming the "ball-and-chain" model of inactivation and in probing the physical location of the peptide's receptor site.

A key experiment supporting the "ball-and-chain" model involved the use of a synthetic peptide corresponding to the first 20 amino acids of the Shaker B N-terminus. When applied to the intracellular side of Shaker B channels that had their native inactivation domain deleted (Shaker BΔ6-46), this synthetic peptide was able to restore rapid inactivation in a concentration-dependent manner. echinobase.orgresearchgate.netsemanticscholar.org This demonstrated that the N-terminal peptide is a discrete functional domain that can act in trans to inactivate the channel. The restored inactivation was functionally indistinguishable from the native process. nih.govumh.es

To identify the binding site of the inactivating peptide on the channel protein, researchers have synthesized photoactivatable derivatives of the Shaker B peptide. nih.govumh.es These synthetic peptides are designed to be functionally identical to the wild-type peptide in their ability to cause inactivation. A photoactivatable derivative was created by adding a Cysteine residue to the C-terminus of the Shaker B peptide and then coupling it to 1-(p-azidosalicylamido)-4-(iodoacetamido)butane. nih.govumh.es This modified peptide successfully restored rapid inactivation in the Shaker BΔ6-46 deletion mutant. nih.govumh.es Upon exposure to light, the photoreactive group on the peptide forms a covalent bond with the nearest amino acids of the channel protein, thereby "labeling" the receptor site. This technique allows for the subsequent identification of the specific channel residues that constitute the binding pocket for the inactivating peptide.

Computational Modeling and Simulation of Shaker B Inactivating Peptide Interactions

Kinetic Modeling of Inactivation Processes

Kinetic modeling of the Shaker B inactivating peptide's function is primarily conceptualized through the "ball-and-chain" model. wikipedia.orgresearchgate.net This model posits that the channel can exist in three primary states: closed, open, and inactivated. wikipedia.org Upon membrane depolarization, the channel transitions from the closed to the open state. Subsequently, the tethered N-terminal peptide (the "ball") diffuses and binds to a receptor site within the channel's inner vestibule, thereby blocking ion flow and placing the channel in an inactivated state. wikipedia.orgnih.gov

Key aspects of the kinetic model include:

A Sequential Process: Inactivation can only occur after channel activation and opening, establishing a clear sequence of events: Closed → Open → Inactivated. wikipedia.org

Diffusion and Binding: The rate of inactivation is influenced by the diffusion of the peptide "ball" towards its binding site. This process is dependent on factors such as the length and flexibility of the polypeptide "chain" connecting the ball to the main channel protein. nih.gov Analytical and numerical simulations based on this model predict that the inactivation rate constant is inversely proportional to the square of the chain's length. nih.gov

Electrostatic Interactions: The association rate of the peptide with the channel is sensitive to ionic strength, suggesting that electrostatic interactions play a role in guiding the positively charged peptide to its binding site near the pore. semanticscholar.org Studies have shown that the on-rate (k_on) for peptide block decreases as ionic strength increases, indicating that electrostatic forces enhance the diffusion and initial encounter of the peptide with the channel. semanticscholar.org

Temperature Dependence: The inactivation rate exhibits a high temperature dependence, suggesting that a significant energy barrier must be overcome. This is thought to reflect conformational changes in either the peptide or the channel that are necessary to achieve the optimal binding configuration. semanticscholar.org

While a precise, multi-parameter mathematical model with defined rate constants for each transition of the Shaker B peptide is complex, the "ball-and-chain" framework provides a robust conceptual basis for understanding the kinetics. It describes a diffusion-limited binding reaction following channel opening, governed by the physical properties of the peptide and its electrostatic interactions with the channel pore.

Molecular Dynamics Simulations of Peptide-Channel Complexes

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between the this compound and the potassium channel pore at an atomic level. americanpeptidesociety.orgnih.gov These simulations track the movements of every atom in the system over time, offering detailed insights into the conformational changes and binding events that constitute the inactivation process. americanpeptidesociety.org

Studies using MD simulations have revealed several key features of the peptide-channel complex:

Conformational Flexibility and Induced Fit: The Shaker B peptide is intrinsically disordered in solution but is thought to adopt a more defined structure upon binding. nih.govnih.gov MD simulations can explore the ensemble of conformations the peptide samples as it approaches and interacts with the channel's inner vestibule. nih.govresearchgate.net

Binding Pose and Key Interactions: Simulations have been used to model the peptide entering the open pore of the channel. These models consistently show the N-terminus of the peptide inserting deep into the inner cavity. Fourier transform infrared spectroscopy studies, complemented by computational models, suggest that the active ShB peptide, but not a non-inactivating mutant like ShB-L7E, adopts a β-hairpin structure when it binds to the channel. nih.govresearchgate.net This structure is stabilized by intramolecular hydrogen bonds. nih.govnih.gov

Identification of Critical Residues: MD simulations highlight the specific amino acid interactions that stabilize the bound, inactivated state. By analyzing the trajectories, researchers can identify persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For the Shaker B peptide, simulations and experimental data point to the importance of hydrophobic residues like Valine (Val4), Leucine (Leu7), and Leucine (Leu10), as well as charged residues like Lysine (Lys18) and Lysine (Lys19), for stable binding. nih.govresearchgate.netumh.es

The table below summarizes key interacting residues identified through computational and experimental studies.

MD simulations, by providing a dynamic view of the binding process, complement static structural models and kinetic data to build a comprehensive picture of N-type inactivation. americanpeptidesociety.orgpnas.org

Functional Interplay of Shaker B Inactivating Peptide with Diverse Ion Channels and Associated Proteins

Modulation of Other Voltage-Gated Potassium Channels (Kv Channels)

The Shaker B inactivating peptide is not only responsible for the rapid inactivation of its parent Shaker B channel but can also induce inactivation in Shaker channel variants that have had their native inactivation domain removed (e.g., Shaker BΔ6-46). escholarship.org When applied to the intracellular side of these non-inactivating mutants, the synthetic peptide restores fast inactivation in a concentration-dependent manner, effectively mimicking the function of the tethered native "ball" domain. semanticscholar.org This demonstrates that the receptor site for the inactivation peptide is a conserved feature of the channel's inner pore.

The peptide's influence extends to other members of the Kv channel family. For instance, a synthetic Shaker B peptide can induce a rapid inactivation of the previously non-inactivating Kv1.2 channels when dialyzed intracellularly. This underscores the structural homology and the presence of a conserved peptide receptor in the inner vestibule of different Kv channel subtypes. The blocking action appears to be a common feature among channels that share a similar pore architecture.

The interaction kinetics of the Shaker B peptide with Kv channels are influenced by electrostatic interactions. Studies have shown that the association rate of the peptide with the channel decreases with increasing ionic strength of the intracellular solution. semanticscholar.org This suggests that long-range electrostatic forces help guide the positively charged peptide to its binding site within the negatively charged inner vestibule of the channel. semanticscholar.org

| Channel Type | Effect of this compound | Key Findings |

| Shaker B (wild-type) | Native rapid N-type inactivation | The peptide is the endogenous "ball" domain causing inactivation. |

| Shaker B (Δ6-46 mutant) | Restoration of fast inactivation | Demonstrates the functionality of the synthetic peptide and the conserved nature of the receptor site. escholarship.org |

| Kv1.2 | Induction of fast inactivation | Shows cross-reactivity with other Kv channel subtypes. |

Interactions with Calcium-Activated Potassium Channels (KCa Channels)

The this compound also interacts with high-conductance calcium-activated potassium (KCa) channels, often referred to as BK channels. nih.gov When applied to the cytoplasmic side, the peptide induces a reversible, dose-dependent, and voltage-dependent block of the channel. nih.gov The block is more pronounced at depolarized membrane potentials. nih.gov

The affinity of the Shaker B peptide for KCa channels is influenced by both electrostatic and hydrophobic interactions. Increasing the net positive charge of the peptide enhances its binding affinity and association rate, indicating the presence of negative charges in or near the peptide's receptor site. researchgate.net Furthermore, increasing the hydrophobicity of the peptide leads to longer blocking times, suggesting the existence of a hydrophobic contact surface within the internal vestibule of the KCa channel that stabilizes the bound peptide. researchgate.net A point mutation in the peptide, L7E, which reduces its hydrophobicity and introduces a negative charge, renders it largely inactive in blocking KCa channels. nih.gov

| Channel Type | Effect of this compound | Dissociation Constant (Kd) | Key Findings |

| BK (Maxi-KCa) Channel | Reversible, voltage-dependent block from the cytoplasmic side. nih.gov | 95 µM at +40 mV nih.gov | The binding site is located in the internal mouth of the channel. nih.gov Affinity is modulated by both electrostatic and hydrophobic interactions. researchgate.net |

Cross-Channel Activity: Effects on Cyclic Nucleotide-Gated Channels

The functional reach of the this compound extends beyond potassium channels to include cyclic nucleotide-gated (CNG) channels. These channels, which are crucial for sensory transduction in photoreceptors and olfactory neurons, share sequence homology with voltage-gated channels, particularly in their pore-forming region. nih.gov

The Shaker B "ball" peptide has been shown to block CNG channels from the intracellular side. nih.gov This block is selective for the open state of the channel and, interestingly, prevents the channel from closing. nih.gov This suggests that, similar to Kv channels, the activation gate of CNG channels is located on the intracellular side of the peptide's binding site.

The conserved nature of the peptide's binding site is further supported by mutagenesis studies. Amino acid substitutions in the peptide that alter its blocking affinity for Shaker K+ channels cause similar changes in its affinity for CNG channels. nih.gov By using chimeric channels constructed from retinal and olfactory CNG channels, which exhibit different affinities for the peptide, the binding site has been localized to the conserved pore-forming region (the P-loop). nih.gov This demonstrates that the inner vestibule architecture that forms the receptor for the inactivation peptide is a shared feature between these structurally related but functionally distinct channel families.

| Channel Type | Effect of this compound | Key Findings |

| Cyclic Nucleotide-Gated (CNG) Channels | Blocks open channels and prevents closure. nih.gov | The peptide binding site is located in the conserved pore-forming region. nih.gov The interaction highlights structural homology with Kv channels. nih.gov |

Interaction with Prokaryotic Potassium Channels (e.g., KcsA) as Model Systems

The prokaryotic potassium channel KcsA, for which a high-resolution crystal structure is available, has served as an invaluable model system for studying the molecular details of the this compound's mechanism of action. nih.govresearchgate.net Despite being a simpler, non-voltage-gated channel, KcsA possesses a pore structure that is homologous to that of eukaryotic Kv channels.

Studies have shown that the Shaker B peptide induces a rapid, N-type inactivation in KcsA channels reconstituted into lipid bilayers. nih.govresearchgate.net Saturation transfer difference (STD) NMR spectroscopy has been used to map the specific amino acid residues of the Shaker B peptide that are in close contact with the KcsA channel. nih.gov These studies revealed that the binding involves the aromatic protons of Tyrosine-8, the imidazole (B134444) ring of Histidine-16, the methyl groups of Valine-4, Leucine-7, and Leucine-10, and the side-chain amines of Lysine-18 and Lysine-19. nih.gov

Interestingly, a non-inactivating mutant of the peptide, ShB-L7E, still binds to KcsA but through a different set of interactions, with diminished involvement of Tyrosine-8 and a loss of interaction with the C-terminal lysines. nih.gov Furthermore, Fourier transform infrared spectroscopy (FTIR) studies suggest that upon binding to KcsA, the active Shaker B peptide adopts a β-hairpin conformation, a structural change that does not occur with the non-inactivating L7E mutant. nih.gov These findings from the KcsA model system provide a detailed molecular picture of the peptide's binding and the conformational changes required for it to induce channel inactivation. nih.govresearchgate.net

| Model System | Key Findings |

| KcsA Channel | Shaker B peptide induces N-type inactivation. nih.govresearchgate.net The peptide adopts a β-hairpin structure upon binding. nih.gov Specific residues (Y8, H16, V4, L7, L10, K18, K19) are crucial for the interaction. nih.gov |

Influence of Auxiliary Subunits (e.g., Kvβ subunits, Quiver peptide) on Inactivation

The inactivation of Kv channels is often modulated by auxiliary subunits that associate with the pore-forming α-subunits. While there is a lack of direct studies on how these subunits specifically affect the block by the this compound, their known roles in modulating channel gating provide a context for potential interactions.

Kvβ subunits are cytosolic proteins that associate with Kv1 α-subunits. researchgate.net Certain Kvβ subunits (e.g., Kvβ1) have their own N-terminal inactivation domain that can induce rapid inactivation in otherwise non-inactivating Kv1 channels, a mechanism analogous to that of the Shaker B peptide. researchgate.net This suggests a potential for competition between a Kvβ subunit's inactivation domain and a free Shaker B peptide for the same receptor site in the channel's inner pore. However, direct experimental evidence for this competition is not extensively documented.

The Quiver (qvr) peptide in Drosophila is another modulatory subunit that affects Shaker potassium channels. nih.govuiowa.edu The Qvr peptide is thought to be an extracellularly localized protein. nih.gov Mutations in the qvr gene alter the kinetics of recovery from inactivation of the Shaker channel current, suggesting a role in modulating the channel's conformational states. nih.govuiowa.edu Given its extracellular location, it is unlikely that the Quiver peptide directly interacts with the intracellularly acting this compound. Instead, it may allosterically influence the conformation of the channel pore, which could indirectly affect the binding or efficacy of the inactivation peptide. Further research is needed to elucidate the precise nature of these potential indirect influences.

| Auxiliary Subunit | Known Function | Potential Influence on Shaker B Peptide Inactivation |

| Kvβ subunits | Can induce N-type inactivation via their own "ball" domain. researchgate.net | May compete with the Shaker B peptide for the intracellular receptor site. |

| Quiver (qvr) peptide | Modulates the kinetics of recovery from inactivation of Shaker channels from the extracellular side. nih.govuiowa.edu | Could allosterically modify the channel's conformation, potentially altering the binding site for the intracellular Shaker B peptide. |

Interaction with Ryanodine Receptors

Ryanodine receptors (RyRs) are large intracellular calcium release channels located on the membrane of the endoplasmic/sarcoplasmic reticulum. Despite significant differences in size and activation mechanisms, molecular modeling suggests that the pore-forming region of RyRs shares structural similarities with that of potassium channels, including a cytosolic vestibule lined with hydrophobic residues. nih.govdntb.gov.ua

The this compound has been shown to block RyR channels from the cytosolic side. nih.govdntb.gov.ua The affinity of the peptide for RyRs is determined by its hydrophobicity, with more hydrophobic peptides acting as more potent blockers. nih.gov This suggests that hydrophobic interactions play a role in the binding of the peptide to the RyR channel.

However, there are also significant differences in the mechanism of block compared to Kv channels. In Kv channels, the binding of the Shaker B peptide is stabilized by specific hydrophobic interactions between residues on the peptide and residues on the helices lining the channel's inner vestibule. nih.gov In contrast, studies involving alanine-scanning mutagenesis of the hydrophobic residues in the presumed cytosolic vestibule of RyRs found that these mutations did not significantly alter the blocking kinetics of the Shaker B peptide. nih.gov This indicates an absence of specific, high-affinity hydrophobic interaction sites for the peptide in RyRs. nih.govdntb.gov.ua Therefore, while the Shaker B peptide does block RyRs through a mechanism involving hydrophobic interactions, it appears to be a less specific interaction than that observed with Kv channels. nih.gov

| Channel Type | Effect of this compound | Key Findings |

| Ryanodine Receptors (RyRs) | Blocks channel from the cytosolic side. nih.govdntb.gov.ua | Affinity is determined by peptide hydrophobicity. nih.gov Lacks the specific hydrophobic interaction sites found in Kv channels. nih.govdntb.gov.ua |

Physiological and Pathophysiological Relevance of Shaker B Inactivating Peptide Mediated Mechanisms

Regulation of Neuronal Excitability and Action Potential Dynamics

The Shaker B inactivating peptide is a key regulator of neuronal excitability and the shape of action potentials. By inducing rapid inactivation of the Shaker potassium channels, the peptide contributes to the transient nature of the A-type potassium current. This current is crucial for determining the threshold for action potential firing and for influencing the waveform of the action potential.

The binding of the inactivating peptide to the open channel is a dynamic process influenced by electrostatic interactions. The rate of inactivation and the association rate constants (kon) for the Shaker B peptides decrease with increasing ionic strength, suggesting that long-range electrostatic forces guide the peptide to its binding site within the channel pore. A more positively charged peptide exhibits a steeper dependence on ionic strength, consistent with an electrostatic mechanism of enhanced diffusion toward the pore nih.gov.

The temperature dependence of the association rate (kon) is notably high (Q10 = 5.0 ± 0.58), while the dissociation rate (koff) is relatively insensitive to temperature (Q10 ≈ 1.1) nih.gov. This suggests that at higher temperatures, a greater proportion of time is spent by either the peptide or the channel in the correct conformation for binding nih.gov. The recovery from this peptide-induced block is complex, showing two distinct components, which indicates at least two different blocked states of the channel nih.gov.

This rapid inactivation mechanism ensures that the repolarization phase of the action potential is precisely controlled. By limiting the duration of the potassium efflux, the this compound helps to maintain the brief and sharp nature of action potentials, which is essential for high-fidelity information processing in the nervous system. Synthetic peptides corresponding to the N-terminal inactivation domain of the Shaker B channel can block Shaker channels that have this domain deleted, mimicking many aspects of the natural intramolecular inactivation process nih.govsemanticscholar.org.

Role in Control of Firing Frequency and Repolarization

The inactivation mediated by the Shaker B peptide is a critical determinant of the firing frequency of neurons. The fast inactivation of the A-type potassium current allows for a rapid return of the membrane potential to a level where voltage-gated sodium channels can recover from their own inactivation, thereby enabling the neuron to fire subsequent action potentials at a high frequency.

The process of N-type inactivation is conceptualized as the occlusion of the channel's ion-conducting pore by a cytoplasmic domain semanticscholar.org. Site-directed mutagenesis has identified the first 20 amino acids of the Shaker B protein as this cytoplasmic "ball" that interacts with the open channel to cause inactivation semanticscholar.org. Applying a synthetic peptide with this sequence to non-inactivating mutant channels restores inactivation in a concentration-dependent manner semanticscholar.org. This restored inactivation is, like the native process, not significantly voltage-dependent semanticscholar.org.

The ability of the inactivating peptide to modulate firing frequency is fundamental to neural coding, where information is encoded in the pattern and rate of action potentials. By controlling the repolarization kinetics, the peptide ensures that neurons can faithfully transmit information at varying frequencies, which is essential for complex processes such as learning and memory.

Table 1: Kinetic Properties of this compound

| Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Association Rate (kon) | Decreases with increasing ionic strength | Suggests electrostatic guidance of the peptide to the pore. | nih.gov |

| Dissociation Rate (koff) | Insensitive to ionic strength | nih.gov | |

| Temperature Dependence (Q10) of kon | 5.0 ± 0.58 | Indicates a high sensitivity to temperature, suggesting conformational changes are important for binding. | nih.gov |

| Temperature Dependence (Q10) of koff | ~1.1 | Relatively insensitive to temperature. | nih.gov |

Developmental Modulation of Potassium Currents (e.g., Drosophila)

The expression and functional properties of potassium channels, including the Shaker channels, are dynamically regulated during the development of the nervous system in organisms like Drosophila melanogaster. This developmental modulation is crucial for the maturation of neuronal circuits and the refinement of their signaling properties.

In Drosophila, the expression of Shaker potassium channels is subject to spatio-temporal regulation. These channels are found in most regions of the nervous system, including synaptic areas, axonal fiber tracts, and some neuronal cell bodies, indicating their diverse roles in neuronal function nih.govjneurosci.org. The expression of Shaker channels is predominant during late stages of postembryonic development and in adulthood nih.govjneurosci.org.

Significantly, there are substantial changes in the repertoire of Shaker splice isoforms after the basic architecture of the nervous system is established nih.govjneurosci.org. This suggests that the expression of different Shaker channel variants, likely with different inactivation kinetics conferred by their N-terminal domains, contributes to the fine-tuning of neuronal differentiation and excitability nih.govjneurosci.org. These late developmental changes in Shaker channel expression and distribution appear to correlate with patterns of neuronal activity, implying a role in adaptive mechanisms of excitability nih.gov.

Biochemical studies have shown a double wave of Shaker protein expression during Drosophila development, with a peak at the third instar larval stage and the highest levels occurring 36 hours after adult eclosion nih.gov. The pattern of Shaker splice variants also changes dramatically throughout development, further highlighting the dynamic regulation of potassium currents during neurogenesis nih.gov. This developmental plasticity in Shaker channel expression, including the isoforms containing the inactivating peptide, is essential for establishing the mature physiological properties of neurons and circuits.

**Table 2: Developmental Expression of Shaker Potassium Channels in *Drosophila***

| Developmental Stage | Shaker Channel Expression Level | Key Observations | Reference |

|---|---|---|---|

| Third Instar Larva | First Peak | Initial wave of expression. | nih.gov |

| Early Pupation | Minimum | Expression levels decrease. | nih.gov |

| Late Pupa to Adult | Second, Higher Plateau | Expression increases and reaches its highest level 36 hours after hatching. | nih.gov |

| Post-embryonic Development | Predominant Expression | Wide changes in splice isoform repertoire occur after the nervous system architecture is complete. | nih.govjneurosci.org |

Future Directions and Emerging Research Avenues

Advanced Structural Determination of Peptide-Channel Complexes

A complete understanding of the N-type inactivation mechanism hinges on obtaining high-resolution structural data of the inactivating peptide in complex with its target ion channel. While techniques like X-ray crystallography have been invaluable for many proteins, obtaining crystals of the full-length channel with its flexible N-terminal peptide in the bound state has remained a significant challenge. nih.gov

Emerging advancements in cryogenic electron microscopy (cryo-EM) are beginning to break down these barriers, allowing for the structural determination of large, dynamic membrane protein complexes in near-native states. Future cryo-EM studies are anticipated to capture snapshots of the Shaker B inactivating peptide as it approaches, binds to, and occludes the channel pore. These structures will provide unprecedented atomic-level detail of the peptide-receptor site interactions.

Furthermore, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful tool for studying the structure and dynamics of membrane-bound peptides and proteins. mdpi.com By incorporating isotopically labeled amino acids into the Shaker B peptide, researchers can use solid-state NMR to probe its conformation and orientation when interacting with the channel embedded in a lipid bilayer, offering insights that are complementary to other structural methods. mdpi.comresearchgate.net

Table 1: Comparison of Structural Biology Techniques for Peptide-Channel Complexes

| Technique | Advantages | Limitations for Shaker B Peptide-Channel Complex |

|---|---|---|

| X-ray Crystallography | High atomic resolution. | Difficulty in co-crystallizing the flexible peptide with the large channel protein. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Capable of imaging large, flexible complexes in near-native states; does not require crystallization. | Resolution can be limited by conformational heterogeneity of the peptide. |

| Solution NMR Spectroscopy | Provides information on structure and dynamics in solution; good for studying flexible peptides. uzh.ch | Challenging for large membrane protein complexes due to slow tumbling. |

| Solid-State NMR Spectroscopy | Can study membrane proteins in a lipid environment; provides information on peptide orientation and dynamics. mdpi.com | Technically demanding; resolution may be lower than crystallography or cryo-EM. |

Real-Time Dynamics of Inactivation Peptide Movement within Living Systems

Understanding the structural aspects of the peptide-channel interaction is only one piece of the puzzle. A crucial future direction is to visualize the dynamic journey of the inactivation peptide in real-time within a living cellular environment. Recent breakthroughs in fluorescence microscopy and spectroscopy are making this a tangible goal.

Voltage-clamp fluorometry (VCF) is a powerful technique that allows researchers to track the conformational changes of ion channels by attaching environmentally sensitive fluorescent probes to specific sites. biorxiv.org By incorporating fluorescent amino acids, such as the non-canonical amino acid Anap, into the this compound, researchers can monitor its movement in response to changes in membrane potential. biorxiv.org Recent studies have begun to use this approach to track the peptide's transition from a resting state to its pore-blocking position, revealing a coordinated movement involving both the "ball" (the N-terminal tip) and the "chain" that tethers it to the channel. biorxiv.org

Advanced imaging techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can provide further insights into the proximity and interaction dynamics between the peptide and the channel in live cells. frontiersin.org By labeling both the peptide and the channel with a FRET pair, it will be possible to measure the distance changes between them during the inactivation process, providing a dynamic map of the peptide's trajectory. frontiersin.org

High-Throughput Screening for Novel Inactivation Modulators and Their Mechanisms

The interaction between the this compound and the channel pore represents a potential target for therapeutic intervention. Modulators that either enhance or inhibit this process could have significant effects on neuronal excitability and other physiological processes. High-throughput screening (HTS) provides a platform for discovering novel small molecules or peptides that modulate N-type inactivation. nih.govwisc.edu

HTS assays can be developed using automated patch-clamp systems or fluorescence-based indicators of membrane potential. nih.gov These systems allow for the rapid screening of large chemical libraries to identify compounds that alter the kinetics or extent of channel inactivation. nih.govnih.gov For instance, a fluorescence-based assay could use a cell line expressing a Shaker channel and a membrane potential-sensitive dye. nih.gov Compounds that prolong the open state of the channel by preventing inactivation would lead to a detectable change in fluorescence.

Once hit compounds are identified, secondary screens and mechanistic studies are required to determine their mode of action. This involves detailed electrophysiological analysis to see how the modulator affects the on-rate and off-rate of inactivation. Understanding the structure-activity relationship of these modulators can also provide new insights into the molecular details of the inactivation peptide's binding site within the channel pore.

Integration of Multiscale Computational and Experimental Approaches

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for studying ion channel function. nih.govnih.gov The integration of these in silico approaches with experimental data provides a powerful synergy for understanding the complex process of N-type inactivation.

MD simulations can model the behavior of the this compound and its interaction with the channel at an atomic level and on a timescale that is difficult to access experimentally. nih.govmdpi.comresearchgate.net These simulations can be used to predict the conformational landscape of the free peptide, its pathway as it approaches the channel pore, and the key residues involved in the binding interaction. nih.govnih.gov For example, simulations can help visualize how the peptide navigates the intracellular vestibule of the channel and how its structure changes upon binding. biorxiv.org

The true power of this approach lies in its integration with experimental data. nih.govepochjournals.com For example, distance restraints obtained from NMR or FRET experiments can be used to guide and validate MD simulations, leading to more accurate models of the peptide-channel complex. nih.gov Conversely, computational models can generate hypotheses that can be tested experimentally through site-directed mutagenesis and functional assays. This iterative cycle of computation and experimentation is crucial for building a comprehensive, dynamic model of the inactivation process.

Table 2: Synergy of Computational and Experimental Methods

| Method | Contribution to Understanding Inactivation |

|---|---|

| Molecular Dynamics (MD) Simulations | Predicts peptide conformational changes, binding pathways, and energetic landscapes of interaction. nih.govnorthwestern.edu |

| NMR Spectroscopy | Provides experimental data on peptide structure and dynamics, which can be used as restraints for simulations. researchgate.net |

| Voltage-Clamp Fluorometry (VCF) | Tracks real-time movement of the peptide, providing kinetic data to validate simulation trajectories. biorxiv.org |

| Site-Directed Mutagenesis | Tests predictions from computational models about the functional importance of specific residues. nih.gov |

Exploration of this compound Beyond Canonical Potassium Channels

The "ball-and-chain" mechanism of inactivation, first characterized for the Shaker K+ channel, is not exclusive to this channel family. Research has shown that the this compound itself can act as a blocker for other types of ion channels, suggesting a degree of promiscuity in its receptor site.

Studies have demonstrated that the Shaker B peptide can induce inactivation in large-conductance Ca2+-activated K+ (maxi KCa) channels, which are structurally and functionally distinct from the voltage-gated Shaker channels. nih.gov This finding opens up new avenues of research to explore the structural determinants that allow for this cross-reactivity. Investigating the interaction of the Shaker B peptide with a wider range of ion channels could reveal conserved features of inactivation peptide receptors.

Furthermore, this exploration has potential therapeutic implications. If the structural basis for the peptide's interaction with different channels can be elucidated, it may be possible to design novel peptide-based modulators that are selective for specific channel subtypes. This could involve creating chimeras of different inactivation peptides or introducing non-canonical amino acids to alter their binding properties. frontiersin.org Such engineered peptides could serve as valuable pharmacological tools and potential starting points for drug development.

Q & A

Q. How can researchers design studies to differentiate between electrostatic and hydrophobic contributions in this compound-channel binding?

- Methodological Answer :

- Mutagenesis : Replace charged residues (e.g., Lys18/19) with alanine and measure binding affinity via isothermal titration calorimetry (ITC).

- Detergent vs. lipid environments : Compare binding in detergent-solubilized vs. liposome-reconstituted channels to assess lipid-mediated hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.